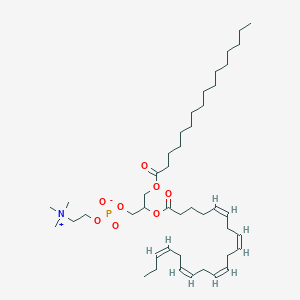

Palmitoyleicosapentaenoyl Phosphatidylcholine

Description

BenchChem offers high-quality Palmitoyleicosapentaenoyl Phosphatidylcholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Palmitoyleicosapentaenoyl Phosphatidylcholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H78NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23,25,29,31,42H,6-7,9,11-13,15,17-19,22,24,26-28,30,32-41H2,1-5H3/b10-8-,16-14-,21-20-,25-23-,31-29- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTHQSWIRFFBRI-KOQZQRJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H78NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Precise Quantification of 16:0-20:5 Phosphatidylcholine

Abstract

This application note details a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the selective and accurate quantification of 1-palmitoyl-2-eicosapentaenoyl-sn-glycero-3-phosphocholine (16:0-20:5 PC). This specific phosphatidylcholine (PC) species, containing both a saturated and a polyunsaturated fatty acid, is of significant interest in various fields of biomedical research, including lipidomics and the study of inflammatory diseases. The protocol herein provides a complete workflow, from efficient lipid extraction from biological matrices to optimized chromatographic separation and sensitive mass spectrometric detection, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of 16:0-20:5 PC

Phosphatidylcholines are the most abundant class of phospholipids in eukaryotic membranes, playing crucial roles in membrane structure, cell signaling, and lipid metabolism. The specific fatty acid composition of PC species dictates their distinct biological functions. 16:0-20:5 PC is a unique phospholipid that incorporates palmitic acid (16:0), a common saturated fatty acid, and eicosapentaenoic acid (EPA, 20:5), an omega-3 polyunsaturated fatty acid (PUFA). EPA is a precursor to anti-inflammatory eicosanoids, and its incorporation into cell membranes via phospholipids like 16:0-20:5 PC can modulate inflammatory responses. Therefore, the accurate quantification of 16:0-20:5 PC in biological samples is essential for understanding its role in health and disease. Marine sources, such as krill oil, are particularly rich in PCs containing long-chain polyunsaturated fatty acids like EPA and docosahexaenoic acid (DHA)[1][2].

This application note addresses the analytical challenges associated with phospholipid analysis, such as the presence of isobaric and isomeric species, by providing a highly selective and sensitive LC-MS/MS method.[3]

Experimental Workflow Overview

The successful quantification of 16:0-20:5 PC relies on a systematic approach encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates the key stages of the analytical workflow.

Caption: Overall workflow for 16:0-20:5 PC quantification.

Detailed Methodologies

Sample Preparation: Lipid Extraction

The initial and most critical step is the efficient extraction of lipids from the biological matrix while minimizing degradation.[4] The choice of extraction method depends on the sample type and downstream analysis. For plasma and tissue homogenates, the Folch method or a methyl-tert-butyl ether (MTBE) based extraction are recommended.

Protocol: Modified Folch Extraction

-

To 100 µL of plasma or tissue homogenate, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Add an appropriate amount of an internal standard (e.g., a deuterated or odd-chain PC).

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Add 500 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[5]

Rationale: The chloroform:methanol mixture effectively disrupts cell membranes and solubilizes lipids. The addition of a salt solution facilitates the separation of the organic and aqueous phases, ensuring a cleaner lipid extract. The use of an internal standard is crucial for accurate quantification by correcting for variations in extraction efficiency and instrument response.

Liquid Chromatography Separation

Reversed-phase liquid chromatography is the preferred method for separating individual PC species based on their fatty acyl chain length and degree of unsaturation.[6]

Table 1: Optimized LC Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile:Isopropanol (1:1, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 45°C |

| Injection Volume | 5 µL |

| Gradient | 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, re-equilibrate at 30% B for 5 minutes. |

Causality: The C18 stationary phase provides hydrophobic interactions with the fatty acyl chains of the PCs. The gradient elution from a more aqueous to a more organic mobile phase allows for the separation of PCs with varying hydrophobicities. The addition of ammonium formate and formic acid aids in the ionization of the phospholipids in the mass spectrometer.

Mass Spectrometry Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity for quantifying specific lipid species.[7] For phosphatidylcholines, the precursor ion is typically the protonated molecule [M+H]⁺, and the characteristic product ion is the phosphocholine headgroup fragment at m/z 184.1.[8][9]

Table 2: MRM Transitions for 16:0-20:5 PC

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 16:0-20:5 PC | 782.6 | 184.1 | 50 | 35 |

| Internal Standard (e.g., PC 17:0/17:0) | 762.6 | 184.1 | 50 | 35 |

Rationale: The precursor ion of m/z 782.6 corresponds to the protonated molecular weight of 16:0-20:5 PC. Upon collision-induced dissociation, the most abundant and stable fragment is the phosphocholine headgroup at m/z 184.1.[8] This specific transition (782.6 -> 184.1) is highly selective for all PC species containing this headgroup, and chromatographic separation is essential to distinguish 16:0-20:5 PC from other isobaric PCs.

Ion Source Parameters (Typical Values):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Spray Voltage: 5500 V

-

Temperature: 450°C

-

Curtain Gas: 30 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

Method Validation and Quality Control

To ensure the reliability of the quantitative data, the method should be validated according to established guidelines.[3][10] Key validation parameters include:

-

Linearity: A calibration curve should be constructed using a certified standard of 16:0-20:5 PC spiked into a surrogate matrix. A linear range appropriate for the expected sample concentrations should be established with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) should be assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Acceptance criteria are typically within ±15% of the nominal value.

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other matrix components should be demonstrated. This involves analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of 16:0-20:5 PC.

-

Matrix Effect: The influence of the sample matrix on the ionization of the analyte should be evaluated. This can be assessed by comparing the response of the analyte in a neat solution to its response in a post-extraction spiked matrix sample.

-

Stability: The stability of 16:0-20:5 PC in the biological matrix and in the processed samples under various storage conditions should be determined.

Data Analysis and Interpretation

The quantification of 16:0-20:5 PC is achieved by integrating the peak area of the analyte and its corresponding internal standard in the MRM chromatograms. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. The concentration of 16:0-20:5 PC in the unknown samples is then calculated from this calibration curve.

Conclusion

The LC-MS/MS method described in this application note provides a robust and reliable platform for the accurate quantification of 16:0-20:5 PC in biological samples. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the guidelines for method validation, will enable researchers to generate high-quality data for their lipidomics studies. This method can be readily adapted for the quantification of other phospholipid species, contributing to a deeper understanding of their roles in biological systems and disease pathogenesis.

References

-

Rezanka, T., & Sigler, K. (2009). Investigation of natural phosphatidylcholine sources: separation and identification by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS2) of molecular species. Journal of Agricultural and Food Chemistry, 57(14), 6224-6231. [Link]

-

Le Grandois, J., Marchioni, E., Zhao, M., Giuffrida, F., Ennahar, S., & Bindler, F. (2009). Investigation of Natural Phosphatidylcholine Sources: Separation and Identification by Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry (LC−ESI−MS 2 ) of Molecular Species. Journal of Agricultural and Food Chemistry, 57(14), 6014–6020. [Link]

-

Zhong, H., Han, X., & Gross, R. W. (2011). Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer. Journal of lipid research, 52(3), 571–578. [Link]

-

Zhang, R., Hatcher, N. G., & Castro-Perez, J. (2022). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of over 900 lipid species in a single 20-min run. Journal of lipid research, 63(6), 100218. [Link]

-

Carreño, D., & Corasolla, V. N. (2021). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 11(11), 743. [Link]

-

Myher, J. J., & Kuksis, A. (2000). SEPARATION OF INTACT PHOSPHATIDYLCHOLINE MOLECULAR SPECIES BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Lipids, 35(7), 813-823. [Link]

-

Patil, P. S., & Bhole, R. P. (2015). Phosphatidylcholine | Fatty Acid | Mass Spectra | Phospholipid | Resolution. Indian Journal of Pharmaceutical Sciences, 77(6), 661-668. [Link]

-

Agilent Technologies. (n.d.). A Comprehensive, Curated, High‐Throughput Method for the Detailed Analysis of the Plasma Lipidome. [Link]

-

Dordai, L., & Măruţoiu, C. (2016). LC-MS/MS METHOD FOR DETERMINATION OF L-Α-PHOSPHATIDYLCHOLINE FROM SOYBEAN. Studia Universitatis Babes-Bolyai, Chemia, 61(3), 227-236. [Link]

-

Li, X., et al. (2025). Establishment and validation of an LC-MS/MS method for detecting lipid metabolites in serum as biomarkers in colorectal cancer. Chinese Medical Journal, 138(24), 3479-3481. [Link]

-

Holčapek, M., et al. (2020). Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography–mass spectrometry and hydrophilic interaction liquid chromatography–mass spectrometry. Analytical and Bioanalytical Chemistry, 412(23), 5757–5768. [Link]

-

SCIEX. (n.d.). SHOTGUN LIPIDOMICS WITH DIFFERENTIAL ION MOBILITY SEPARATION. [Link]

-

Shen, B., et al. (2020). Plasma Metabolomic and Lipidomic Alterations Associated with COVID-19. medRxiv. [Link]

-

Waters Corporation. (n.d.). Metabolomics and Lipidomics. [Link]

-

Klein, D. R., et al. (2018). Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2054–2062. [Link]

-

Ellis, S. R., et al. (2018). Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers. Journal of lipid research, 59(8), 1450–1460. [Link]

-

Guan, Z., & Wenk, M. R. (2014). Extraction, chromatographic and mass spectrometric methods for lipid analysis. Methods in cell biology, 125, 3–33. [Link]

-

Bocian, S., et al. (2016). Two-Dimensional High Performance Liquid Chromatography-Mass Spectrometry for Phosphatidylcholine Analysis in Egg Yolk. Food Analytical Methods, 9(7), 1896-1903. [Link]

-

Kind, T., et al. (2013). LC-MS-Based Lipidomics and Automated Identification of Lipids Using the LipidBlast In-Silico MS/MS Library. Analytical Chemistry, 85(15), 7521-7529. [Link]

-

Ulmer, C. Z., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 294. [Link]

-

Shimadzu Corporation. (n.d.). Development of an Analytical Method for Blood Triglycerides Using Triple Quadrupole Mass Spectrometer. [Link]

-

Kuriki, C., et al. (2006). Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 838(1), 31–36. [Link]

-

Nishimukai, M., et al. (2025). Application of Liquid Chromatography/Tandem Mass Spectrometry for Quantitative Analysis of Plasmalogens in Preadolescent Children—The Hokkaido Study. Metabolites, 15(3), 16. [Link]

-

SCIEX. (n.d.). LipidQuan: HILIC Based LC-MS/MS High-Throughput Targeted Phospholipids Screen (PC, LPC, SM). [Link]

-

Le Grandois, J., et al. (2009). Investigation of Natural Phosphatidylcholine Sources: Separation and Identification by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS2) of Molecular Species. Journal of Agricultural and Food Chemistry, 57(14), 6014-6020. [Link]

Sources

- 1. Investigation of natural phosphatidylcholine sources: separation and identification by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS2) of molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. Establishment and validation of an LC-MS/MS method for detecting lipid metabolites in serum as biomarkers in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Preparation and Characterization of Unilamellar Liposomes Using Palmitoyleicosapentaenoyl Phosphatidylcholine (PEPC)

Introduction: The Significance of PEPC in Advanced Liposomal Formulations

Liposomes are self-assembled, spherical vesicles composed of one or more lipid bilayers, making them exceptional carriers for both hydrophilic and hydrophobic therapeutic agents.[1][2] Their biocompatibility and structural similarity to cell membranes have established them as a cornerstone of modern drug delivery, particularly in oncology and targeted therapies.[3][4] The physicochemical properties of a liposome—such as membrane fluidity, stability, and drug release kinetics—are intrinsically linked to the choice of its constituent phospholipids.[5]

This application note focuses on Palmitoyleicosapentaenoyl Phosphatidylcholine (PEPC) , a unique phospholipid featuring a hybrid structure: one saturated fatty acid tail (palmitic acid, 16:0) and one highly unsaturated tail (eicosapentaenoic acid, EPA, 20:5).[6][7] This asymmetry imparts distinct properties to the lipid bilayer. The presence of the polyunsaturated EPA chain introduces significant fluidity and disorder into the membrane, which can be advantageous for applications requiring membrane fusion or rapid drug release. However, this high degree of unsaturation also presents a primary challenge: susceptibility to lipid peroxidation, which can compromise vesicle integrity and long-term stability.[8]

This guide provides a comprehensive, field-proven protocol for the preparation of unilamellar PEPC-based liposomes using the gold-standard thin-film hydration method followed by extrusion.[9] We will delve into the causality behind each step, outline a self-validating characterization workflow, and provide expert insights into optimizing formulation stability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of PEPC for advanced therapeutic applications.

Physicochemical Profile of PEPC

Understanding the fundamental properties of PEPC is critical for successful formulation. The data below is essential for calculating molar ratios and anticipating membrane behavior.

| Property | Value | Source |

| IUPAC Name | [3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [6] |

| Molecular Formula | C₄₄H₇₈NO₈P | [6][7] |

| Molecular Weight | ~780.1 g/mol | [6] |

| Structure | Contains one saturated C16:0 chain and one unsaturated C20:5 chain | [6] |

Core Experimental Workflow: From Lipid Film to Characterized Vesicles

The preparation of high-quality liposomes is a multi-stage process that demands precision at each step. The workflow described here is designed for reproducibility and control over the final vesicle characteristics.

Diagram 2: Schematic of a PEPC Liposome and its Molecular Components.

Protocol 2: Quality Control and Characterization

This section is essential for validating the manufacturing process. [1] 1. Particle Size, Polydispersity, and Zeta Potential Analysis

-

Purpose: To determine the average vesicle diameter, the uniformity of the size distribution (PDI), and the surface charge (zeta potential). A low PDI (<0.2) indicates a monodisperse population. Zeta potential provides insight into colloidal stability. [10]* Method:

-

Dilute the liposome suspension (e.g., 1:100) in sterile-filtered PBS.

-

Transfer the diluted sample to a disposable cuvette.

-

Analyze the sample using a Dynamic Light Scattering (DLS) instrument according to the manufacturer's protocol.

-

Record the Z-average diameter, PDI, and zeta potential.

-

2. Encapsulation Efficiency (EE%)

-

Purpose: To quantify the amount of drug successfully encapsulated within the liposomes versus the total amount of drug used.

-

Method (using a model hydrophilic drug like Calcein):

-

Prepare a standard curve of the drug in PBS using a UV-Vis spectrophotometer at its λ_max.

-

Separate the unencapsulated ("free") drug from the liposome suspension using a size exclusion chromatography (SEC) column (e.g., Sephadex G-50).

-

Collect the liposome-containing fractions.

-

Lyse the collected liposomes by adding a surfactant (e.g., 1% Triton X-100) to release the encapsulated drug.

-

Measure the absorbance of the lysed sample and determine the concentration of the encapsulated drug using the standard curve.

-

Calculate EE% using the formula: EE% = (Amount of Encapsulated Drug / Total Initial Drug Amount) x 100

-

Expected Results:

| Parameter | Expected Value | Significance |

| Z-Average Diameter | 100 - 140 nm | Confirms sizing process was successful; size impacts biodistribution. [11] |

| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous and monodisperse population of vesicles. [12] |

| Zeta Potential | Near-neutral to slightly negative | Reflects the surface charge; influences stability and biological interactions. |

| Encapsulation Efficiency | Varies by drug (e.g., 5-20% for passive loading) | Quantifies the success of drug loading. |

Authoritative Insights & Stability Considerations

-

The Role of Cholesterol: Cholesterol is often included in liposome formulations to act as a "fluidity buffer." It inserts into the lipid bilayer, increasing the packing of phospholipids, which reduces membrane permeability and enhances stability. [8]For a fluid lipid like PEPC, incorporating 30-50 mol% cholesterol is crucial for creating a more robust and less leaky vesicle, which is essential for in vivo applications.

-

Managing Oxidation of PEPC: The five double bonds in the EPA chain of PEPC are highly susceptible to oxidation. Lipid peroxidation can lead to membrane destabilization, leakage of encapsulated contents, and the formation of cytotoxic byproducts.

-

Mitigation Strategy 1 (Inert Atmosphere): Always handle PEPC and its organic solutions under an inert gas like argon or nitrogen. Purge storage vials before sealing. [8] * Mitigation Strategy 2 (Antioxidants): Consider including a lipophilic antioxidant, such as α-tocopherol (Vitamin E) , in the lipid mixture at 0.5-1 mol%. [8]α-tocopherol integrates into the bilayer and acts as a free-radical scavenger, protecting the unsaturated fatty acid chains.

-

-

Temperature Control: All sizing and extrusion steps should be performed at a temperature above the main phase transition temperature (Tc) of the lipid mixture. While PEPC-based membranes are fluid at room temperature, maintaining a consistent temperature ensures reproducibility.

References

-

Maa, Y. F., & Hsu, C. C. (1996). Comparison of Liposomes Formed by Sonication and Extrusion: Rotational and Translational Diffusion of an Embedded Chromophore. Langmuir. [Link]

-

Stratech. (n.d.). Preparation of Liposomes. [Link]

-

Gjetting, T., et al. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. Pharmaceutics. [Link]

-

Gila, A., et al. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics. [Link]

-

Laouini, A., et al. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Methods in Molecular Biology. [Link]

-

Dara, T., et al. (2022). Lipid Film Hydration Method for Preparation of Liposomes. Lipid-Based Nanocarriers for Drug Delivery. [Link]

-

Unchained Labs. (2025). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. [Link]

-

CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. [Link]

-

PubChem. (n.d.). 1-Palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine. [Link]

-

Jan, N., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules. [Link]

-

Ramstedt, B., & Slotte, J. P. (2006). Properties of Palmitoyl Phosphatidylcholine, Sphingomyelin, and Dihydrosphingomyelin Bilayer Membranes as Reported by Different Fluorescent Reporter Molecules. Biophysical Journal. [Link]

-

Dara, T., et al. (2025). Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers. Pharmaceutics. [Link]

-

Raras, T. Y., et al. (2018). Liposome Formulation of Soybean Phosphatidylcholine Extract from Argomulyo Variety Soy to Replace the Toxicity of Injectable. Journal of Applied Pharmaceutical Science. [Link]

-

Patel, R. (2025). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. International Journal of Pharmaceutical Sciences. [Link]

-

Jaishree, V., & Gupta, P. D. (2012). Application of Various Types of Liposomes in Drug Delivery Systems. Journal of Drug Delivery. [Link]

-

Zupančič, E., et al. (2022). Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. Analytical and Bioanalytical Chemistry. [Link]

-

Patel, R. (2025). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. International Journal of Pharmaceutical Sciences. [Link]

-

Lee, H., et al. (2023). Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. Pharmaceutics. [Link]

-

Sharma, T., et al. (2023). Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications. Drug Delivery. [Link]

- Mezei, M., & Mezei, C. (1991). Preparation of liposome and lipid complex compositions. U.S.

-

Nii, O., & Ishii, F. (1990). Stability of liposomes on long term storage. Drug Development and Industrial Pharmacy. [Link]

-

Marson, D., et al. (2020). Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). Pharmaceutics. [Link]

- Mezei, M., & Mezei, C. (2012). Methods for the preparation of liposomes.

-

BOC Sciences. (2022). How to Prepare Liposomes? - Liposome Preparation Guide. [Link]

-

Akbarzadeh, A., et al. (2021). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. Frontiers in Nanotechnology. [Link]

-

Kumar, A. (2010). Stability Aspects of Liposomes. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Li, X., et al. (2014). Liposomes physically coated with peptides: preparation and characterization. Langmuir. [Link]

-

Helix Biotech. (2024). The Science Behind Liposome Formation and Stability: A Comprehensive Review. [Link]

-

Larin, S. S., et al. (2022). Stability of DMPC Liposomes Externally Conjugated with Branched Polyglycerol. Polymers. [Link]

-

Mezei, M., & Mezei, C. (2021). LIPOSOME FORMULATION AND MANUFACTURE. European Patent No. EP3858334A1. [Link]

-

PubChem. (n.d.). PC 36:5; C. [Link]

-

ChemWhat. (n.d.). Palmitoyleicosapentaenoyl Phosphatidylcholine. [Link]

-

Cichon, M., et al. (2021). Evaluation of the Physico-Chemical Properties of Liposomes Assembled from Bioconjugates of Anisic Acid with Phosphatidylcholine. Molecules. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PC 36:5; C | C44H78NO8P | CID 24778724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sphinxsai.com [sphinxsai.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of PUFA-Phospholipids

Welcome to the technical support center for phospholipid analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction and recovery of polyunsaturated fatty acid (PUFA)-containing phospholipids (PUFA-PLs). Low recovery rates are a common yet surmountable hurdle in lipidomics. This resource provides in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format to help you optimize your experimental workflow and ensure data integrity.

FAQ 1: My overall recovery of PUFA-PLs is unexpectedly low. What are the most common culprits?

Low recovery is a multifaceted issue often stemming from a combination of suboptimal sample handling, extraction chemistry, and phase separation dynamics. PUFA-PLs are amphipathic molecules with highly sensitive acyl chains, making them particularly susceptible to loss and degradation.

Primary Causes and Solutions:

-

Oxidative Degradation: PUFAs are defined by their multiple double bonds, which are highly susceptible to oxidation.[1][2][3] This process, initiated by factors like heat, light, and transition metals, can cleave the fatty acid chains, altering the phospholipid structure and leading to its loss during extraction. The fatty acid radicals (LOO•, LO•, and L•) are the most significant free radicals in the oxidation process.[3]

-

Solution: Implement rigorous anti-oxidative measures. This is the single most critical step for protecting PUFA-PLs.

-

Work Cold and Fast: Process samples on ice or at 4°C at all times to minimize enzymatic and chemical degradation.[4]

-

Use Antioxidants: Add antioxidants directly to your homogenization and extraction solvents. Butylated hydroxytoluene (BHT) is a widely used and effective radical scavenger.[5][6] A common starting concentration is 0.01% (w/v).[5][7]

-

Inert Atmosphere: If possible, perform extraction steps under an inert nitrogen or argon gas stream to displace oxygen.

-

Chelating Agents: Add Ethylenediaminetetraacetic acid (EDTA) to your buffers to chelate metal ions (like Fe²⁺) that catalyze lipid peroxidation.[6]

-

-

-

Inefficient Extraction Method: Not all lipid extraction methods are created equal, especially for the diverse range of phospholipids. The "gold standard" chloroform-based methods, Folch and Bligh & Dyer, are excellent but can have limitations.[4][5]

-

Solution: Re-evaluate and optimize your extraction protocol.

-

Folch vs. Bligh & Dyer: The Folch method uses a larger solvent-to-sample ratio (20:1) and is often preferred for solid tissues, while the Bligh & Dyer method is more rapid and suited for liquid samples or samples with high water content.[5][8] For samples with high lipid content (>2%), the Bligh & Dyer method may underestimate total lipids compared to the Folch method.[8][9]

-

Consider MTBE: An alternative method using methyl-tert-butyl ether (MTBE) has gained popularity. It offers comparable or better recovery for many lipid classes and has a significant practical advantage: the lipid-rich organic phase forms the upper layer, simplifying collection and reducing contamination risk.[10][11][12]

-

-

-

Poor Phase Separation: In liquid-liquid extractions, incomplete or "messy" phase separation leads directly to loss of the lipid-containing organic phase or contamination with the aqueous phase.

-

Solution: Ensure clean and complete phase separation.

-

Centrifugation: After adding water or a salt solution to induce phase separation, centrifuge the sample adequately (e.g., 1,000 x g for 10 minutes) to create a sharp interface between the layers.[10][13]

-

Salt Addition: Washing the extract with a salt solution (e.g., 0.9% NaCl) instead of pure water can help break emulsions and sharpen the phase boundary.[14]

-

-

FAQ 2: I see evidence of oxidation (e.g., unexpected peaks in my chromatogram, sample discoloration). How can I definitively prevent it?

Preventing oxidation is a proactive process that begins the moment the sample is collected. The presence of bis-allylic hydrogens in PUFA chains makes them exceptionally vulnerable to hydrogen abstraction, initiating a free-radical chain reaction known as lipid peroxidation.

A Step-by-Step Protocol to Minimize PUFA-PL Oxidation:

-

Sample Handling:

-

Immediately after collection, flash-freeze samples in liquid nitrogen and store them at -80°C.[4] Avoid repeated freeze-thaw cycles.

-

During processing, keep samples on ice at all times.

-

-

Solvent Preparation (The Antioxidant Cocktail):

-

Use high-purity, MS-grade solvents to minimize contaminants.[4]

-

Prepare your primary extraction solvent (e.g., Chloroform:Methanol 2:1, v/v) fresh.

-

Add Butylated Hydroxytoluene (BHT) to a final concentration of 0.01% (w/v) .[5][7] For example, add 10 mg of BHT to 100 mL of your solvent mixture.

-

If metal-catalyzed oxidation is a concern (e.g., with heme-rich tissues), consider adding a chelating agent like EDTA to aqueous buffers used in the process.[6]

-

-

Extraction Under Inert Gas:

-

During homogenization and solvent evaporation, use a gentle stream of nitrogen or argon gas. This displaces oxygen, the primary fuel for oxidation.

-

When drying the final lipid extract, ensure it is done under an inert gas and avoid heating above 30-40°C.[15] Never dry to the point of a hard film, as this increases the surface area for oxidation; instead, leave a slightly viscous residue and reconstitute immediately.

-

-

Storage of Extracted Lipids:

-

Reconstitute the final lipid extract in a suitable solvent (e.g., methanol or isopropanol).

-

Transfer the extract to amber glass vials to protect from light, flush the headspace with nitrogen/argon, seal tightly with a Teflon-lined cap, and store at -80°C until analysis.[15]

-

Diagram: Troubleshooting Workflow for Low PUFA-PL Recovery

The following decision tree illustrates a logical workflow for diagnosing and solving common recovery issues.

Caption: A decision tree for troubleshooting low PUFA-phospholipid recovery.

FAQ 3: Which extraction solvent system is best for PUFA-PLs: Folch, Bligh & Dyer, or MTBE?

The "best" method depends on your sample type, throughput needs, and the specific PUFA-PLs of interest. While classic methods are robust, modern alternatives offer distinct advantages.

| Method | Typical Solvent System | Pros | Cons | Best For |

| Folch | Chloroform:Methanol (2:1, v/v) | Considered a "gold standard" for exhaustive extraction; excellent for a wide range of lipids.[5][16] | High solvent volume (20:1 sample ratio); labor-intensive; chlorinated solvent.[5][8] | Solid tissues; applications where maximizing yield is paramount. |

| Bligh & Dyer | Chloroform:Methanol:Water (1:2:0.8, v/v/v) | Faster than Folch; requires less solvent; good for samples with high water content.[5][16] | May underestimate lipids in high-fat samples (>2%); chlorinated solvent.[8][9] | Biological fluids (plasma, serum), cell suspensions, tissues with high water content. |

| MTBE | MTBE:Methanol:Water (e.g., 5:1.5:1.25, v/v/v) | Lipid phase is the upper layer, simplifying collection and automation.[10][11] Safer solvent profile than chloroform. Delivers similar or better recoveries for most lipid classes.[12] | May require optimization for specific sample matrices. | High-throughput lipidomics; automated extraction workflows; users seeking to avoid chlorinated solvents.[10][11] |

Experimental Protocol: MTBE Extraction for Plasma Samples This protocol is adapted from established methods for high-throughput lipidomics.[10]

-

Preparation: In a glass tube with a Teflon-lined cap, add 200 µL of plasma.

-

Methanol Addition: Add 1.5 mL of pre-chilled (-20°C) methanol containing 0.01% BHT. Vortex vigorously for 30 seconds to precipitate proteins.

-

MTBE Addition: Add 5 mL of MTBE. Cap the tube and incubate for 1 hour at room temperature on a shaker or rocker. This single-phase system ensures thorough interaction between the solvent and sample.[10]

-

Phase Separation: Induce phase separation by adding 1.25 mL of MS-grade water. Vortex for 1 minute and let stand for 10 minutes at room temperature.[10]

-

Centrifugation: Centrifuge at 1,000 x g for 10 minutes to pellet the precipitated protein and create a sharp interface.[10]

-

Collection: Two distinct phases will be visible. The upper organic phase contains the lipids. Carefully collect the upper MTBE layer using a glass Pasteur pipette and transfer it to a new glass tube.[10]

-

Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the lipid extract in a solvent compatible with your downstream analysis (e.g., Methanol:Chloroform 1:1).

Diagram: Mechanism of Lipid Peroxidation

This diagram illustrates the free-radical chain reaction that degrades PUFAs and the protective role of an antioxidant like BHT.

Sources

- 1. How to Optimize Phospholipid Extraction Techniques? [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. vliz.be [vliz.be]

- 9. researchgate.net [researchgate.net]

- 10. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 15. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 16. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]

Minimizing in-source fragmentation of phosphatidylcholine headgroups

A Guide to Minimizing In-Source Fragmentation of Phosphatidylcholine Headgroups

Welcome to the technical support center for phosphatidylcholine (PC) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with in-source fragmentation of PC headgroups during mass spectrometry-based lipidomics. As a Senior Application Scientist, my goal is to provide you with not only solutions but also a deeper understanding of the underlying principles to empower your experimental design and troubleshooting.

In-source fragmentation (ISF) of phosphatidylcholines can significantly complicate data interpretation, leading to misidentification of lipid species and inaccurate quantification.[1][2] This guide will provide a comprehensive overview of the causes of PC headgroup fragmentation and practical strategies to mitigate this issue, ensuring the integrity of your analytical results.

Understanding the Problem: The Fragile Nature of the Phosphocholine Headgroup

The phosphocholine headgroup is prone to fragmentation during electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). The most common fragmentation pathway involves the neutral loss of the entire phosphocholine headgroup or parts of it, such as trimethylamine. In positive ion mode, the protonated PC molecule, [M+H]+, readily fragments to produce a characteristic ion at m/z 184, corresponding to the phosphocholine headgroup.[3][4] While this fragment is useful for identifying PCs in tandem MS experiments, its appearance in the source region (in-source) can deplete the parent ion signal and generate interfering ions.

In negative ion mode, adducts such as [M+acetate]⁻ or [M+formate]⁻ are often formed. These adducts can undergo in-source decay, leading to the loss of the adduct and a methyl group from the choline moiety, resulting in a [M-15]⁻ fragment.[1][5] This fragment can be mistaken for other endogenous lipid species, leading to erroneous biological interpretations.[1]

The extent of in-source fragmentation is influenced by a combination of factors including the ionization source conditions, the mobile phase composition, and the nature of the PC molecule itself. The following sections will delve into specific troubleshooting scenarios and provide actionable solutions.

Troubleshooting Guide: A Question & Answer Approach

This section addresses common issues encountered during the analysis of phosphatidylcholines and provides step-by-step guidance to resolve them.

Question 1: I am observing a dominant m/z 184 peak in my full scan MS spectra in positive ion mode, and the intensity of my intact PC precursor ions is very low. What is causing this and how can I fix it?

Answer:

The prominent m/z 184 peak in your full scan spectrum is a classic sign of in-source fragmentation of the phosphocholine headgroup. This indicates that the energy in the ion source is too high, causing the PC molecules to fragment before they reach the mass analyzer.

Underlying Causes and Solutions:

-

Excessive Cone/Nozzle/Orifice Voltage: This is one of the most common culprits. The voltage difference between the skimmer and the capillary exit accelerates the ions, and if this voltage is too high, it can induce fragmentation.

-

Troubleshooting Protocol:

-

Infuse a standard solution of a representative phosphatidylcholine (e.g., PC(16:0/18:1)) at a known concentration.

-

Systematically decrease the cone/nozzle/orifice voltage in small increments (e.g., 5-10 V steps).

-

Monitor the intensity of the precursor ion ([M+H]⁺) and the m/z 184 fragment ion.

-

Plot the intensity ratio of [M+H]⁺ / m/z 184 against the cone voltage to determine the optimal setting that maximizes the precursor ion intensity while minimizing fragmentation.

-

-

-

High Source Temperature: Elevated temperatures in the ESI source can increase the internal energy of the ions, promoting fragmentation.

-

Troubleshooting Protocol:

-

Using your PC standard, reduce the source temperature in increments of 10-20 °C.

-

Allow the system to stabilize at each temperature setting.

-

Monitor the precursor and fragment ion intensities to find a balance between efficient desolvation and minimal fragmentation.

-

-

-

Mobile Phase Composition: The choice of solvent can influence ionization efficiency and the extent of fragmentation.

-

Insight: Acetonitrile-based mobile phases have been shown to provide more abundant formation of protonated PCs compared to methanol-based mobile phases.[6]

-

Recommendation: If you are using a methanol-based mobile phase, consider switching to an acetonitrile-based system.

-

Workflow for Optimizing Ion Source Parameters:

Caption: A workflow for troubleshooting excessive m/z 184 fragmentation.

Question 2: In my negative ion mode analysis, I am detecting ions that correspond to [M-15]⁻ for my phosphatidylcholines. Are these real lipid species?

Answer:

It is highly probable that the [M-15]⁻ ions you are observing are not endogenous lipids but rather in-source fragments of your phosphatidylcholines.[1] This fragment arises from the demethylation of the choline headgroup of PC adducts, such as [M+acetate]⁻ or [M+formate]⁻.[5][7]

Mechanism of [M-15]⁻ Formation:

Caption: Formation of the [M-15]⁻ in-source fragment in negative ion mode.

Troubleshooting and Mitigation Strategies:

-

Optimize Ion Source Parameters: Similar to positive ion mode, reducing the cone/nozzle voltage and source temperature can significantly decrease the formation of these fragments.

-

Choice of Adduct-Forming Reagent: The stability of the adduct can influence the degree of fragmentation. While formate and acetate are commonly used, their presence can promote demethylation.

-

Recommendation: If possible, try to acquire data with different adducts or in positive ion mode to confirm the identity of your lipids.

-

-

Data Analysis Considerations: Be cautious when annotating peaks in your negative mode data. If you observe a peak that could correspond to a [M-15]⁻ fragment of a known PC in your sample, it is crucial to verify its identity through MS/MS analysis. The fragmentation pattern of a true lipid will be different from that of an in-source fragment.

Question 3: My sample contains a high concentration of sodium, and I am observing significant fragmentation of sodiated PC adducts ([M+Na]⁺). How can I minimize this?

Answer:

Sodiated adducts of phosphatidylcholines ([M+Na]⁺) are known to produce more complex fragmentation patterns compared to their protonated counterparts.[8][9] While this can be advantageous for structural elucidation in MS/MS experiments, it can be problematic in the ion source.

Strategies for Managing Sodium Adducts:

-

Sample Preparation:

-

Desalting: If your sample preparation protocol allows, consider a desalting step to reduce the sodium concentration. This can be achieved through techniques like solid-phase extraction (SPE) or liquid-liquid extraction with careful solvent selection.

-

Mobile Phase Additives: The addition of ammonium compounds to the mobile phase has been suggested to minimize sodium and potassium adducts, although some studies report limited effectiveness for PCs.[6]

-

-

Instrumental Optimization:

-

Gentle Ionization Conditions: As with other forms of in-source fragmentation, using lower cone/nozzle voltages and source temperatures will help to preserve the intact sodiated precursor ions.

-

Focus on Protonated Species: If your primary goal is quantification of the intact PC, it may be beneficial to optimize your method for the detection of the protonated species ([M+H]⁺) by ensuring your mobile phase has a proton source (e.g., a small amount of formic acid).

-

Quantitative Data Comparison for Adducts:

| Adduct Type | Typical In-Source Fragmentation Behavior | Recommended Action for Minimizing ISF |

| [M+H]⁺ | Predominant loss of the phosphocholine headgroup (m/z 184). | Optimize cone/nozzle voltage and source temperature. |

| [M+Na]⁺ | Complex fragmentation including loss of fatty acids and parts of the headgroup.[8] | Desalt sample if possible; use gentle ionization conditions. |

| [M+Li]⁺ | Can also lead to significant fragmentation, including neutral losses of 183 and 189 Da.[10] | Use with caution and optimize source parameters carefully. |

| [M+Acetate]⁻ | Prone to in-source demethylation to form [M-15]⁻.[5] | Lower ion source energy; be aware of potential misidentification. |

Frequently Asked Questions (FAQs)

Q1: Does the type of mass spectrometer I use affect the degree of in-source fragmentation?

A1: Yes, the design of the ion source and the ion optics can influence the extent of in-source fragmentation. Instruments with "hotter" sources or more aggressive ion transfer optics may be more prone to ISF. However, the principles of minimizing fragmentation by optimizing source parameters are generally applicable across different platforms.

Q2: Can in-source fragmentation be completely eliminated?

A2: In practice, completely eliminating in-source fragmentation can be challenging, especially for labile molecules like phosphatidylcholines. The goal is to minimize it to a level where it does not interfere with your analysis and to be aware of the potential for its occurrence.

Q3: Are there any software tools that can help identify and remove in-source fragments from my data?

A3: Some advanced lipidomics software packages have features that can help to identify and flag potential in-source fragments based on known fragmentation pathways and mass relationships. However, manual verification and careful experimental design are still the most reliable approaches.

Q4: How does the fatty acid composition of the phosphatidylcholine affect its stability in the ion source?

A4: While the phosphocholine headgroup is the primary site of fragmentation, the fatty acid composition can have a secondary effect. For instance, the presence of double bonds in the fatty acyl chains can influence the overall conformation and stability of the molecule. However, the dominant factor in in-source fragmentation of the headgroup remains the ion source conditions.

By understanding the mechanisms of phosphatidylcholine in-source fragmentation and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the quality and reliability of your lipidomics data.

References

- Hsu, F.-F., & Turk, J. (2003). Electrospray ionization/tandem quadrupole mass spectrometric studies on phosphatidylcholines: The fragmentation processes. Journal of the American Society for Mass Spectrometry, 14(4), 352–363.

- Gathungu, R. M., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(15), 9416–9424.

- Bird, S. S., et al. (2011). Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry. Journal of The American Society for Mass Spectrometry, 22(8), 1360–1368.

- Jackson, S. N., & Woods, A. S. (2009). Characterization of Phosphatidylcholine Oxidation Products by MALDI MS. Journal of The American Society for Mass Spectrometry, 20(11), 2055–2066.

- Surma, M. A., et al. (2015). Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer. Journal of Lipid Research, 56(6), 1253–1263.

- Murphy, R. C. (2015). Tandem Mass Spectrometry of Lipids: Molecular Analysis of Complex Lipids. Royal Society of Chemistry.

- Yang, K., et al. (2019). Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry. Metabolites, 9(9), 191.

- Pettit, M. E., et al. (2022). Experimental and Computational Evaluation of Lipidomic In-Source Fragmentation as a Result of Postionization with Matrix-Assisted Laser Desorption/Ionization. Analytical Chemistry, 94(35), 12051–12059.

- MacFarlane, C. B., et al. (2021). Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers. Journal of Lipid Research, 62, 100063.

- Gathungu, R. M., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 91(2), 1511–1519.

- Li, B., et al. (2017). Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Analytical Methods, 9(33), 4848–4856.

- Li, B., et al. (2017). Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Analytical Methods, 9(33), 4848–4856.

- Klein, D. R., & Brodbelt, J. S. (2017). Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry. Analytical chemistry, 89(3), 1516–1522.

- Taguchi, R., et al. (2004). Rapid and selective identification of molecular species in phosphatidylcholine and sphingomyelin by conditional neutral loss scanning and MS3. Rapid Communications in Mass Spectrometry, 18(24), 2973–2980.

- Han, X., & Gross, R. W. (2005). Shotgun lipidomics of phosphoethanolamine-containing lipids in biological samples after one-step in situ derivatization. Journal of lipid research, 46(1), 158–167.

- Asbury, G. R., et al. (2003). Structural analysis of phosphatidylcholines by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(3), 244–253.

- Han, X. (2019). Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. Progress in lipid research, 75, 100989.

- Wang, Y., et al. (2022). Voltage-Controlled Divergent Cascade of Electrochemical Reactions for Characterization of Lipids at Multiple Isomer Levels Using Mass Spectrometry. Analytical Chemistry, 94(38), 13103–13111.

-

Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

- Hsu, F.-F., & Turk, J. (2003). Electrospray ionization/tandem quadrupole mass spectrometric studies on phosphatidylcholines: The fragmentation processes. Journal of the American Society for Mass Spectrometry, 14(4), 352–363.

-

Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

- Ishida, M., et al. (2008). Precise Identification of Molecular Species of Phosphatidylethanolamine and Phosphatidylserine by Neutral Loss Survey with MS3.

- Wolrab, D., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 177, 117769.

- Zuo, T., et al. (2019). Data-Dependent Acquisition and Database-Driven Efficient Peak Annotation for the Comprehensive Profiling and Characterization of the Multicomponents from Compound Xueshuantong Capsule by UHPLC/IM-QTOF-MS. Molecules, 24(18), 3247.

- Zhang, C., et al. (2020). Holistic quality evaluation of Saposhnikoviae Radix (Saposhnikovia divaricata) by reversed-phase ultra-high performance liquid chromatography and hydrophilic interaction chromatography coupled with ion mobility quadrupole time-of-flight mass spectrometry-based untargeted metabolomics. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.

- Asbury, G. R., et al. (2003). Structural analysis of phosphatidylcholines by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(3), 244–253.

- Ho, Y.-P., et al. (2015). In-Depth Structural Characterization of Phospholipids by Pairing Solution Photochemical Reaction with Charge Inversion Ion/Ion Chemistry. Analytical chemistry, 87(12), 6048–6055.

- Asbury, G. R., et al. (2003). Structural analysis of phosphatidylcholines by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(3), 244–253.

- Kolarich, D., & Rapp, E. (2009). Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. European journal of mass spectrometry (Chichester, England), 15(2), 361–365.

Sources

- 1. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ir.amolf.nl [ir.amolf.nl]

- 4. Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid and selective identification of molecular species in phosphatidylcholine and sphingomyelin by conditional neutral loss scanning and MS3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structural analysis of phosphatidylcholines by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

Validation & Comparative

A Comparative Guide to the Quantitative Accuracy of NMR and Mass Spectrometry for Palmitoyl-EPA-PC

For researchers, scientists, and professionals in drug development, the precise quantification of lipid species is paramount. Palmitoyl-EPA-PC (1-palmitoyl-2-eicosapentaenoyl-sn-glycero-3-phosphocholine), a specific phosphatidylcholine containing both a saturated and a polyunsaturated fatty acid, presents unique analytical challenges. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the quantitative analysis of Palmitoyl-EPA-PC.

The Crucial Role of Accurate Palmitoyl-EPA-PC Quantification

Palmitoyl-EPA-PC is a member of the vast and structurally diverse class of phospholipids, which are fundamental components of cell membranes and are involved in numerous biological processes. Alterations in the levels of specific phospholipid species are increasingly recognized as biomarkers for various diseases and as key indicators of therapeutic efficacy. Consequently, the ability to accurately and reliably quantify molecules like Palmitoyl-EPA-PC is essential for advancing our understanding of lipid metabolism and for the development of novel diagnostics and therapeutics.[1][2]

Principles of Quantification: A Tale of Two Techniques

The quantitative capabilities of NMR and MS stem from fundamentally different physical principles. Understanding these differences is key to selecting the appropriate technique for a given research question.

Quantitative NMR (qNMR): A Direct Measure of Molar Concentration

Quantitative NMR, particularly ³¹P NMR for phospholipids, offers a direct and absolute method of quantification.[3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. For phospholipids, the phosphorus-31 (³¹P) nucleus provides a unique spectroscopic handle. With a natural abundance of 100%, each phospholipid molecule contains a single ³¹P atom in its phosphate headgroup, resulting in a 1:1 molar relationship between the NMR signal and the molecule itself.[4][5] This inherent stoichiometry allows for absolute quantification without the need for identical standards for every analyte, a significant advantage in lipidomics where the diversity of species is vast.[3][6]

Mass Spectrometry: High Sensitivity Requiring Careful Calibration

Mass spectrometry, often coupled with liquid chromatography (LC-MS), quantifies molecules based on the intensity of their corresponding ions.[7] This technique offers exceptional sensitivity, capable of detecting metabolites at femtomolar concentrations, and high specificity, especially when using tandem mass spectrometry (MS/MS) with techniques like Multiple Reaction Monitoring (MRM).[8][9][10] However, the ionization efficiency of a molecule can be highly dependent on its chemical structure and the surrounding matrix.[4] This means that different lipid species, even those within the same class, can produce vastly different signal intensities for the same concentration. Therefore, accurate absolute quantification by MS typically requires the use of stable isotope-labeled internal standards for each analyte of interest, which can be a significant limitation given the vast number of lipid species.[6][11][12]

Head-to-Head Comparison: NMR vs. Mass Spectrometry

| Feature | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |

| Principle of Quantification | Direct proportionality between signal intensity and molar concentration.[3] | Ion intensity, which is influenced by ionization efficiency.[4] |

| Accuracy & Precision | High accuracy and reproducibility, with reported %RSD as low as 2%.[4] Can achieve precision below 5% and accuracy better than 8%.[5] | High precision is achievable with appropriate internal standards. Accuracy is highly dependent on the availability of species-specific standards.[9][11][12] |

| Sensitivity | Generally less sensitive than MS.[13][14] LOQ reported around 0.3 mM.[4] | Exceptionally sensitive, with LOD and LOQ in the pmol/mL to fmol range.[1][8][10] |

| Requirement for Standards | Can provide absolute quantification using a single internal standard not structurally related to the analyte.[3] | Requires species-specific (ideally stable isotope-labeled) internal standards for accurate absolute quantification.[6][11][12] |

| Sample Preparation | Relatively simple, often involving dissolution in a suitable deuterated solvent.[15][16] | More complex, typically involving lipid extraction and chromatographic separation to mitigate matrix effects and isobaric interference.[7][17] |

| Throughput | Can be lower due to longer acquisition times required for good signal-to-noise. | High-throughput methods are well-established, especially with UHPLC systems.[1][8] |

| Specificity for Isomers | Generally cannot distinguish between isobaric species (e.g., different fatty acid substitutions with the same total carbon number and double bonds). | Can separate and identify isomers when coupled with appropriate chromatography.[8] High-resolution MS can also aid in distinguishing species.[18] |

| Matrix Effects | Less susceptible to matrix effects compared to MS. | Prone to ion suppression or enhancement from co-eluting matrix components, which can affect accuracy.[8] |

Experimental Workflows for the Quantification of Palmitoyl-EPA-PC

The choice of experimental workflow is critical for achieving accurate and reliable quantitative data. Below are detailed, step-by-step methodologies for quantifying Palmitoyl-EPA-PC using both NMR and LC-MS/MS.

Quantitative ³¹P NMR Workflow

The causality behind this experimental design lies in leveraging the unique phosphorus nucleus in the headgroup of Palmitoyl-EPA-PC for direct and absolute quantification, minimizing sample manipulation and potential sources of error.

Caption: Quantitative ³¹P NMR workflow for Palmitoyl-EPA-PC.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a known amount of the lipid extract containing Palmitoyl-EPA-PC.

-

Add a precise amount of a suitable internal standard (e.g., triphenylphosphate) that has a ³¹P chemical shift distinct from that of phospholipids.[19]

-

Dissolve the mixture in a deuterated solvent system (e.g., chloroform-d/methanol-d4, 2:1 v/v) to ensure a homogeneous solution.[15][16]

-

-

NMR Data Acquisition:

-

Transfer the sample to a 5 mm NMR tube.

-

Acquire the ³¹P NMR spectrum on a high-field NMR spectrometer.

-

Use proton decoupling to simplify the spectrum and improve signal-to-noise.[15][16]

-

Ensure a sufficient relaxation delay between scans to allow for full relaxation of all ³¹P nuclei, which is crucial for accurate integration.

-

-

Data Analysis:

-

Process the raw data using appropriate software (e.g., Fourier transformation, phase correction, and baseline correction).

-

Integrate the area of the signal corresponding to the phosphate group of Palmitoyl-EPA-PC and the signal of the internal standard.

-

Calculate the absolute molar amount of Palmitoyl-EPA-PC using the ratio of the integrals and the known amount of the internal standard.[3]

-

LC-MS/MS Workflow

This workflow is designed for high sensitivity and specificity, utilizing chromatographic separation to resolve Palmitoyl-EPA-PC from other lipid species and tandem mass spectrometry for unambiguous identification and quantification.

Caption: LC-MS/MS workflow for the quantification of Palmitoyl-EPA-PC.

Experimental Protocol:

-

Sample Preparation:

-

To a known aliquot of the biological sample, add a precise amount of a stable isotope-labeled internal standard for Palmitoyl-EPA-PC.

-

Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) to isolate the total lipid fraction.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase of the LC gradient.

-

-

LC-MS/MS Data Acquisition:

-

Inject the sample onto a UHPLC system coupled to a tandem mass spectrometer.[8]

-

Separate the lipid species using a suitable reversed-phase column (e.g., C18).

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the precursor-to-product ion transitions for both native Palmitoyl-EPA-PC and its stable isotope-labeled internal standard.[9]

-

-

Data Analysis:

-

Integrate the chromatographic peak areas for both the analyte and the internal standard.

-

Prepare a calibration curve using known concentrations of a Palmitoyl-EPA-PC reference standard and a fixed concentration of the internal standard.

-

Calculate the concentration of Palmitoyl-EPA-PC in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion: Choosing the Right Tool for the Job

Both NMR and Mass Spectrometry are powerful techniques for the quantitative analysis of Palmitoyl-EPA-PC, each with distinct advantages and limitations.

-

Quantitative ³¹P NMR stands out for its high accuracy, reproducibility, and the ability to provide absolute quantification with minimal reliance on specific reference standards.[4][15][16] It is an excellent choice when absolute molar concentrations are required and when sample amounts are not limiting.

-

Mass Spectrometry , particularly LC-MS/MS, offers unparalleled sensitivity and high throughput, making it ideal for analyzing low-abundance species in complex biological matrices.[7][8][17] However, achieving accurate absolute quantification is critically dependent on the availability and use of appropriate stable isotope-labeled internal standards to correct for matrix effects and ionization variability.[6][11][12]

Ultimately, the choice between NMR and MS will depend on the specific requirements of the study, including the desired level of accuracy, the required sensitivity, sample availability, and the need for absolute versus relative quantification. In many cases, the complementary nature of these two techniques can be leveraged to provide a more comprehensive and robust quantitative understanding of complex lipid systems.[20][21]

References

-

Sotirhos, N., Herslöf, B., & Kenne, L. (1986). Quantitative analysis of phospholipids by 31P-NMR. Journal of Lipid Research, 27(4), 386–392. [Link]

-

Wang, C., Wang, X., Zhang, Y., & Han, X. (2016). Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometer. Analyst, 141(2), 645–654. [Link]

-

Zhao, X., & Han, X. (2011). Quantitative and Wide-Ranging Profiling of Phospholipids in Human Plasma by Two-dimensional Liquid Chromatography/Mass Spectrometry. Analytical Chemistry, 83(22), 8563–8570. [Link]

-

Kuriki, K., et al. (2006). Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum. Journal of Chromatography B, 838(1), 31-36. [Link]

-

Matsumi, T., et al. (2018). Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples. Journal of Oleo Science, 67(11), 1369-1378. [Link]

-

Wang, C., et al. (2016). Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometry. Analyst, 141(2), 645-54. [Link]

-

Taguchi, R., Houjou, T., Nakanishi, H., & Shimizu, T. (2007). Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics. In Structure and Function of Biological Membranes (pp. 105-123). Springer, Tokyo. [Link]

-

Murphy, R. C. (2018). Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids. Trends in Analytical Chemistry, 107, 91-98. [Link]

-

Murphy, R. C. (2018). Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids. Trends in Analytical Chemistry, 107, 91-98. [Link]

-

Zhang, Q., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(19), 6926. [Link]

-

Sotirhos, N., Herslöf, B., & Kenne, L. (1986). Quantitative analysis of phospholipids by 31P-NMR. ResearchGate. [Link]

-

Spick, G., et al. (2015). Determination of Oxidized Phosphatidylcholines by Hydrophilic Interaction Liquid Chromatography Coupled to Fourier Transform Mass Spectrometry. Molecules, 20(4), 6664-6683. [Link]

-

O'Donnell, V. B., et al. (2017). Analytical Challenges and Recent Advances in Mass Spectrometry Based Lipidomics. Analytical Chemistry, 90(1), 15-38. [Link]

-

Dordai, L., et al. (2017). LC-MS/MS METHOD FOR DETERMINATION OF L-Α-PHOSPHATIDYLCHOLINE FROM SOYBEAN. Studia Universitatis „Vasile Goldis” Arad, Seria Stiintele Vietii, 27(1), 65-70. [Link]

-

Wang, X., et al. (2017). Liquid chromatography mass spectrometry-based profiling of phosphatidylcholine and phosphatidylethanolamine in the plasma and liver of acetaminophen-induced liver injured mice. Lipids in Health and Disease, 16(1), 153. [Link]

-

Bettjeman, B., et al. (2019). Identification and quantification analysis of phospholipids using low-field ³¹P NMR spectroscopy. Analytical Chemistry, 91(15), 9659-9666. [Link]

-

O'Donnell, V. B., et al. (2017). Analytical Challenges and Recent Advances in Mass Spectrometry Based Lipidomics. Analytical Chemistry, 90(1), 15-38. [Link]

-

Le Bizec, B., et al. (2018). Quantification of Lipids: Model, Reality, and Compromise. Molecules, 23(12), 3293. [Link]

-

Da Silveira, T., et al. (2012). A single run LC-MS/MS method for phospholipidomics. Journal of Chromatography B, 907, 127-136. [Link]

-

Lane, A. N., et al. (2021). NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. Metabolites, 11(4), 205. [Link]

-

Yang, H., & Li, Y. (2013). Direct Detection of S-Palmitoylation by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(1), 153-156. [Link]

-

Hilaris Publisher. (n.d.). Use of NMR and MS-Based Metabolomics in Clinical Biomarker Discovery. [Link]

-

Cheung, A. P., & Olson, L. L. (1990). 1H-NMR assay of phosphatidylcholine and phosphatidylethanolamine in AL721. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 729-734. [Link]

-

D'Amelio, N., et al. (2012). An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model. Molecules, 17(7), 8384-8399. [Link]

-

Domingues, M. R., et al. (2013). Structural motifs in primary oxidation products of palmitoyl-arachidonoyl-phosphatidylcholines by LC-MS/MS. Journal of Mass Spectrometry, 48(7), 825-835. [Link]

-

Creative Biostructure. (n.d.). Combining NMR and Mass Spectrometry for Metabolomics. [Link]

-

Olson, L. L., & Cheung, A. P. (1990). 31P-NMR assay of phosphatidylcholine and phosphatidylethanolamine in AL721. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 725-728. [Link]

-

de la Torre-Carbot, K., et al. (2015). 1H NMR as a release methodology for the analysis of phospholipids and other constituents in infant nutrition. Analytical Methods, 7(1), 162-171. [Link]

-

Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. IntechOpen. [Link]

-

Ghesquière, B., et al. (2022). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Journal of Biological Chemistry, 298(10), 102431. [Link]

-

Tofanello, A., et al. (2022). Lipidomics by Nuclear Magnetic Resonance Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry in Osteosarcoma: A Pilot Study. International Journal of Molecular Sciences, 23(19), 11846. [Link]

-

Yang, H., & Li, Y. (2013). Direct detection of S-palmitoylation by mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(1), 153-6. [Link]

-

Yang, H., & Li, Y. (2013). Direct Detection of S-Palmitoylation by Mass Spectrometry. ResearchGate. [Link]

-

Cheah, Y. H., et al. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Metabolites, 11(10), 668. [Link]

-

Prandi, C., et al. (2022). NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa. Molecules, 27(19), 6523. [Link]

-

Różańska, S., & Wawer, I. (2024). The Application of 1 H Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC) and Ultraviolet–Visible (UV-Vis) Spectroscopy Techniques to the Analysis of the Fatty Acid Profile as Quality of Argan Oil. Molecules, 29(3), 693. [Link]

-

Otsuka, H., et al. (2021). Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. Chemical & Pharmaceutical Bulletin, 69(2), 199-202. [Link]

Sources

- 1. Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Comprehensive Phospholipid Analysis Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]

- 15. Quantitative analysis of phospholipids by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. 31P-NMR assay of phosphatidylcholine and phosphatidylethanolamine in AL721 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. creative-biostructure.com [creative-biostructure.com]